Competitive vs. Irreversible Inhibition: 6α-BrA Enables Fully Reversible Target Engagement
6α-BrA is a pure competitive inhibitor of human placental aromatase with respect to androstenedione (Ki = 3.4 nM), whereas 6β-BrA acts as a mechanism-based irreversible inactivator (Ki = 0.8 µM; kinact = 0.025 min⁻¹) . The competitive nature of 6α-BrA was confirmed by Lineweaver-Burk analysis, and its binding to the aromatase active site produces a Type I cytochrome P-450 difference spectrum identical to that of the natural substrate androstenedione . The 6β-epimer, in contrast, requires NADPH and preincubation to achieve time-dependent inactivation, and co-incubation with excess substrate protects the enzyme from this inactivation . Further, the 2,2-dimethyl-6α-bromo derivative (steroid 5) exhibits Ki = 10 nM but completely lacks time-dependent inactivation capacity, confirming that the 6α-configuration per se favors reversible, non-covalent binding .
| Evidence Dimension | Inhibition mechanism and reversibility |
|---|---|
| Target Compound Data | 6α-BrA: Competitive reversible inhibitor; Ki = 3.4 nM; no time-dependent inactivation; Type I P-450 binding spectrum |
| Comparator Or Baseline | 6β-BrA: Mechanism-based irreversible inactivator; Ki = 0.8 µM; kinact = 0.025 min⁻¹; Exemestane: Irreversible steroidal inactivator (Ki = 26 nM); Formestane: Irreversible steroidal inhibitor (IC50 = 80 nM) |
| Quantified Difference | 6α-BrA is the only reversible inhibitor among these steroidal comparators; its Ki is 235-fold lower (more potent) than 6β-BrA (3.4 nM vs. 800 nM) |
| Conditions | Human placental microsomal aromatase; [1β-³H,4-¹⁴C]androstenedione substrate; NADPH-containing buffer (pH 7.4, 30°C) |
Why This Matters
Reversible binding enables concentration-dependent, washable target engagement essential for pulse-chase experiments and avoids the confound of cumulative covalent enzyme depletion that occurs with irreversible inactivators.
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